

# SR10067: A Technical Guide to a Dual REV-ERB $\alpha$ / $\beta$ Agonist

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## Compound of Interest

Compound Name: SR10067  
Cat. No.: B15608826

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**SR10067** is a potent and selective synthetic agonist for the nuclear receptors REV-ERB $\alpha$  (NR1D1) and REV-ERB $\beta$  (NR1D2). These receptors are critical components of the core circadian clock machinery and play vital roles in regulating gene expression involved in metabolism, inflammation, and behavior. As a dual agonist, **SR10067** offers a powerful tool to probe the physiological functions of REV-ERB $\alpha$ / $\beta$  and presents a promising therapeutic candidate for a range of disorders, including metabolic diseases and neuropsychiatric conditions. This technical guide provides a comprehensive overview of **SR10067**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

## Introduction to REV-ERB $\alpha$ / $\beta$ and SR10067

The REV-ERB proteins are transcriptional repressors that form a key negative feedback loop within the mammalian circadian clock.<sup>[1]</sup> They compete with the transcriptional activators ROR $\alpha$ / $\beta$ / $\gamma$  for binding to ROR response elements (ROREs) in the promoters of target genes, most notably Bmal1 (Arntl).<sup>[2]</sup> By repressing Bmal1 transcription, REV-ERB $\alpha$ / $\beta$  helps to establish the rhythmic expression of core clock genes.<sup>[1]</sup> Beyond their role in the clock, REV-ERB $\alpha$ / $\beta$  directly regulate a wide array of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation.<sup>[3][4]</sup>

**SR10067** is a small molecule agonist that binds to both REV-ERB $\alpha$  and REV-ERB $\beta$  with high affinity, enhancing their repressive activity.<sup>[5]</sup> Its ability to penetrate the brain allows for the investigation of REV-ERB's role in the central nervous system and its effects on sleep architecture and anxiety-like behaviors.<sup>[5]</sup>

## Quantitative Data

The following tables summarize the key quantitative data for **SR10067**.

Table 1: In Vitro Activity of **SR10067**

Parameter	REV-ERB $\alpha$	REV-ERB $\beta$	Reference
IC50	170 nM	160 nM	<sup>[5]</sup>

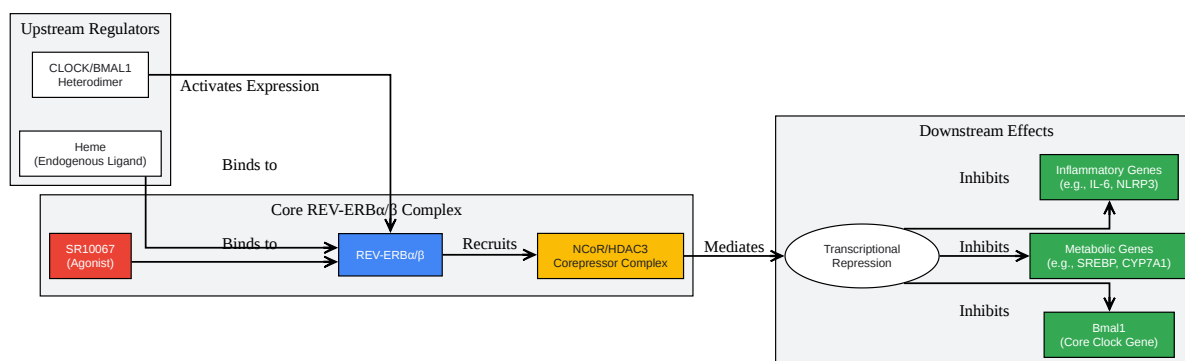
Table 2: In Vivo Administration and Effects of **SR10067** in Mice

Parameter	Value/Effect	Reference
Administration Route	Intraperitoneal (i.p.)	[5]
Dosage	30 mg/kg	[5]
Pharmacokinetics	Plasma and brain concentrations remained above the IC50	[5]
Circadian Rhythm	Suppressed the circadian rhythm of Npas2 gene expression in the hypothalamus	[5]
Locomotor Activity	Dose-dependent reduction in nocturnal wheel running activity	[5]
Sleep	Induced wakefulness, reduced SWS and REM sleep	[5]
Behavior	Displayed high anxiolytic activity	[5]

## Signaling Pathways and Experimental Workflows

### REV-ERB $\alpha$ / $\beta$ Signaling Pathway

The primary mechanism of action for REV-ERB $\alpha$ / $\beta$  is transcriptional repression. Upon binding of an agonist like **SR10067**, REV-ERB $\alpha$ / $\beta$  recruits a corepressor complex, which includes Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3), to the promoter of target genes. This leads to chromatin condensation and repression of gene transcription.

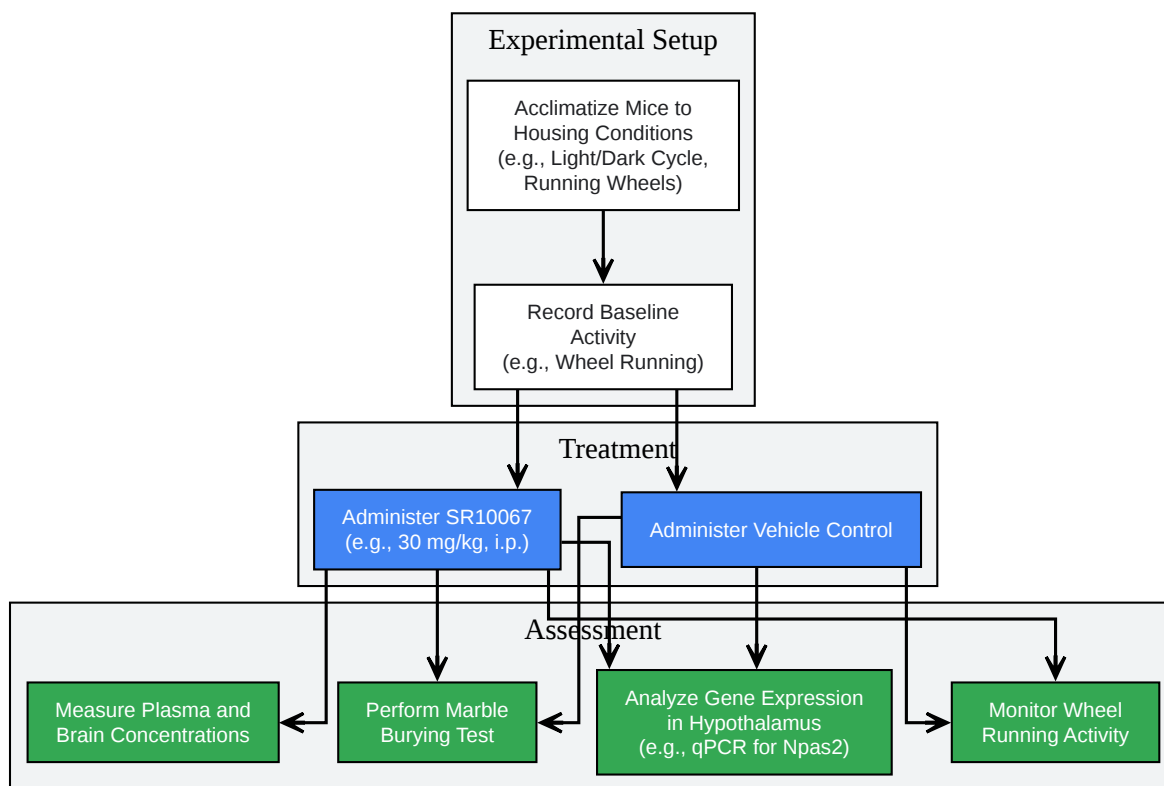


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Core REV-ERBa/β signaling pathway.

## Experimental Workflow for In Vivo Analysis of SR10067

A typical workflow to assess the in vivo effects of **SR10067** involves acclimatizing the animals, administering the compound, and then performing a battery of behavioral and molecular tests.



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Workflow for in vivo **SR10067** studies.

## Experimental Protocols

### In Vitro Co-transfection Luciferase Reporter Assay

This assay is used to determine the potency of **SR10067** in activating the transcriptional repression activity of REV-ERB $\alpha$  and REV-ERB $\beta$ .

Objective: To measure the IC<sub>50</sub> of **SR10067** for REV-ERB $\alpha$  and REV-ERB $\beta$ .

Materials:

- HEK293T cells

- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Expression plasmids:
  - pCMV-FLAG-REV-ERB $\alpha$
  - pCMV-FLAG-REV-ERB $\beta$
- Reporter plasmid:
  - pGL3-Bmal1-Luc (containing the Bmal1 promoter driving firefly luciferase)
- Control plasmid:
  - pRL-TK (containing the thymidine kinase promoter driving Renilla luciferase)
- Transfection reagent (e.g., Lipofectamine 2000)
- **SR10067**
- Dual-Luciferase Reporter Assay System
- 96-well white, clear-bottom tissue culture plates
- Luminometer

Procedure:

- Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
- Transfection:
  - For each well, prepare a transfection mix containing:
    - 50 ng of pCMV-FLAG-REV-ERB $\alpha$  or pCMV-FLAG-REV-ERB $\beta$
    - 100 ng of pGL3-Bmal1-Luc

- 10 ng of pRL-TK
- Add the transfection reagent according to the manufacturer's protocol.
- Incubate the cells with the transfection mix for 4-6 hours.
- **SR10067** Treatment:
  - Prepare a serial dilution of **SR10067** in DMEM with 10% FBS.
  - After the transfection incubation, replace the medium with the **SR10067** dilutions. Include a vehicle control (DMSO).
  - Incubate the cells for 24 hours.
- Luciferase Assay:
  - Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
  - Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  - Plot the normalized luciferase activity against the log concentration of **SR10067**.
  - Calculate the IC<sub>50</sub> value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

## In Vivo Wheel Running Activity Assay

This assay is used to assess the effect of **SR10067** on circadian locomotor activity.

Objective: To determine the effect of **SR10067** on nocturnal wheel running activity in mice.

Materials:

- Male C57BL/6J mice (8-10 weeks old)
- Cages equipped with running wheels
- Data acquisition system to record wheel revolutions
- **SR10067**
- Vehicle (e.g., 10% DMSO, 10% Tween-80, 80% saline)
- Syringes and needles for intraperitoneal injection

Procedure:

- Acclimatization:
  - Individually house mice in cages with running wheels for at least two weeks to allow them to entrain to the light-dark cycle (12:12) and establish a stable baseline of running activity.
- Baseline Recording:
  - Record wheel running activity for at least 5-7 days to establish a baseline for each mouse.
- **SR10067** Administration:
  - At the beginning of the dark cycle (Zeitgeber Time 12), administer **SR10067** (e.g., 30 mg/kg, i.p.) or vehicle to the mice.
- Activity Monitoring:
  - Continue to record wheel running activity for at least 24 hours post-injection.
- Data Analysis:
  - Quantify the total number of wheel revolutions during the dark phase.
  - Compare the wheel running activity of the **SR10067**-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).



## Marble Burying Assay for Anxiolytic Activity

This assay is used to evaluate the anxiety-reducing effects of **SR10067**.

Objective: To assess the anxiolytic-like effects of **SR10067** in mice.

Materials:

- Male BALB/c mice (8-10 weeks old)
- Standard mouse cages
- Clean bedding (approximately 5 cm deep)
- 20-25 glass marbles per cage
- **SR10067**
- Vehicle
- Syringes and needles for intraperitoneal injection

Procedure:

- Habituation:
  - Allow mice to habituate to the testing room for at least 1 hour before the experiment.
- **SR10067** Administration:
  - Administer **SR10067** (e.g., 10-30 mg/kg, i.p.) or vehicle to the mice 30 minutes before the test.
- Test Procedure:
  - Place each mouse individually into a cage with fresh bedding and evenly spaced marbles on the surface.
  - Leave the mouse undisturbed for 30 minutes.

- Scoring:
  - After 30 minutes, carefully remove the mouse from the cage.
  - Count the number of marbles that are at least two-thirds buried in the bedding.
- Data Analysis:
  - Compare the number of buried marbles between the **SR10067**-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in the number of buried marbles is indicative of an anxiolytic-like effect.

## Conclusion

**SR10067** is a valuable pharmacological tool for elucidating the complex roles of REV-ERB $\alpha$  and REV-ERB $\beta$  in physiology and disease. Its high potency and brain penetrance make it particularly useful for studying the central effects of REV-ERB activation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate **SR10067** into their studies of circadian biology, metabolism, and neuroscience. Further research with **SR10067** and other REV-ERB modulators will continue to unravel the therapeutic potential of targeting this critical nuclear receptor duo.

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